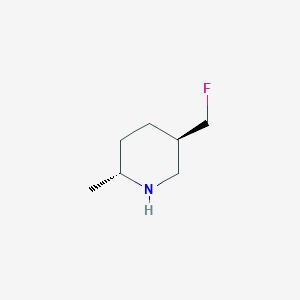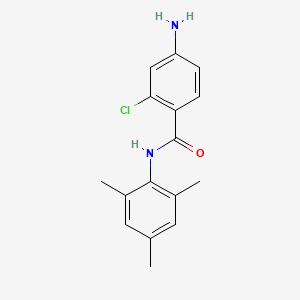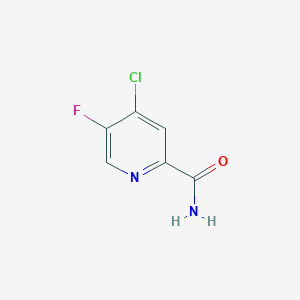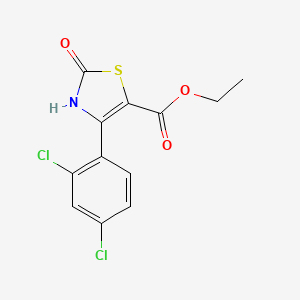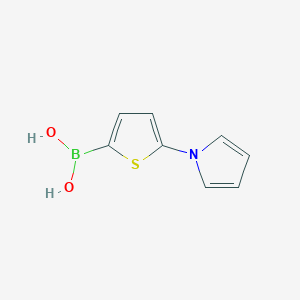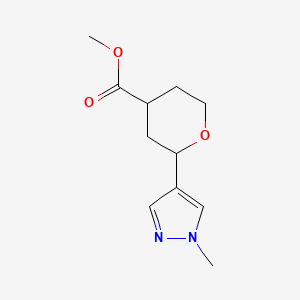
4-(Difluoromethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,4’-bipiperidine is a compound of significant interest in the field of organic chemistry. It features a bipiperidine structure with a difluoromethyl group attached, which imparts unique chemical and physical properties. The presence of the difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-1,4’-bipiperidine may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often employing metal-based catalysts and advanced difluoromethylation reagents . The reaction conditions are carefully controlled to ensure the desired product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium-based catalysts) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized bipiperidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1,4’-bipiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards target molecules . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1,4’-bipiperidine: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and stability.
4-(Methyl)-1,4’-bipiperidine: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
Uniqueness
4-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C11H20F2N2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10/h9-11,14H,1-8H2 |
InChI Key |
PVYKWSDCFOJBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12990054.png)
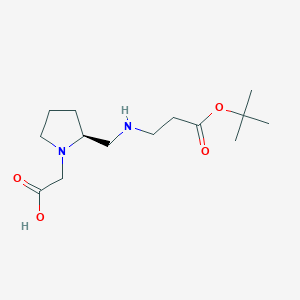
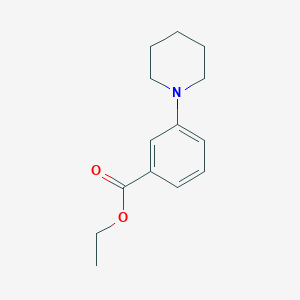
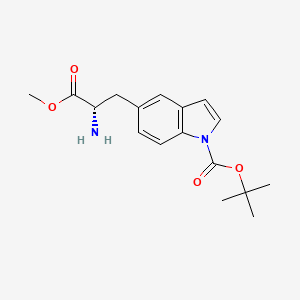
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
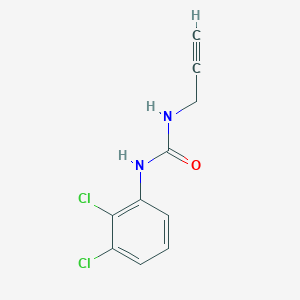
![Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate](/img/structure/B12990096.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)
